Cyclohexene, 1-iodo-6-methyl-
Description
1-Iodo-6-methylcyclohexene is a substituted cyclohexene derivative characterized by an iodine atom at position 1 and a methyl group at position 6 on the cyclohexene ring. The compound’s structure combines a reactive alkene moiety with sterically and electronically distinct substituents.
Properties
CAS No. |
40648-10-0 |
|---|---|
Molecular Formula |
C7H11I |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
1-iodo-6-methylcyclohexene |
InChI |
InChI=1S/C7H11I/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3 |
InChI Key |
ZDARRRISQKLIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-iodo-6-methyl- can be synthesized through several methods. One common method involves the iodination of 6-methylcyclohexene. This reaction typically uses iodine (I2) in the presence of a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
In industrial settings, the production of cyclohexene, 1-iodo-6-methyl- often involves large-scale iodination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-iodo-6-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted cyclohexenes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of cyclohexene derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in non-polar solvents.
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in aqueous or organic solvents
Major Products Formed
Substitution: Formation of hydroxyl or amino-substituted cyclohexenes.
Elimination: Formation of alkenes.
Oxidation: Formation of cyclohexene derivatives with hydroxyl or carbonyl groups
Scientific Research Applications
Cyclohexene, 1-iodo-6-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexene, 1-iodo-6-methyl- in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of different products. The iodine atom in the compound acts as a good leaving group, facilitating substitution and elimination reactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Halogenated Cyclohexenes
- 1-Iodocyclohexene vs. 1-Bromocyclohexene :
The iodine substituent in 1-iodo-6-methylcyclohexene introduces greater steric bulk and polarizability compared to smaller halogens like bromine. This increases van der Waals interactions and may slow reaction kinetics in processes like catalytic hydrogenation (e.g., Pt-ZSM-5 catalysts achieve 100% cyclohexene hydrogenation in 35 minutes ).
Methyl-Substituted Cyclohexenes
- This effect is less pronounced in 1-iodo-6-methylcyclohexene due to the electron-withdrawing iodine atom.
Reactivity Comparisons
Hydrogenation
- Catalytic Hydrogenation :
Cyclohexene derivatives with electron-withdrawing groups (e.g., iodine) exhibit slower hydrogenation rates due to reduced electron density at the double bond. For example, unsubstituted cyclohexene achieves full hydrogenation in 35 minutes using Pt-ZSM-5 catalysts , while halogenated derivatives may require longer reaction times.
Oxidation
- Epoxidation :
Cyclohexene oxide derivatives (e.g., 3-cyclohexene-1-carboxaldehyde ) react readily with oxidizing agents. The iodine in 1-iodo-6-methylcyclohexene could hinder epoxidation by sterically blocking the approach of oxidizing agents like tert-butyl hydroperoxide (TBHP) .
Nucleophilic Substitution
- Iodine as a Leaving Group :
The C–I bond in 1-iodo-6-methylcyclohexene is weaker than C–Br or C–Cl bonds, making it more susceptible to nucleophilic substitution. This contrasts with chlorinated cyclohexenes, which are less reactive in SN2 mechanisms.
Physical and Thermodynamic Properties
Table 1: Comparative Properties of Cyclohexene Derivatives
Notes:
- Estimated boiling points reflect increased molecular weight and halogen presence.
- Solubility trends align with halogenated compounds’ affinity for non-polar solvents .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing 1-iodo-6-methylcyclohexene?
- Answer: The synthesis typically involves acid-catalyzed dehydration of cyclohexanol derivatives. For example, cyclohexene derivatives are often prepared via elimination reactions using concentrated acids (e.g., phosphoric acid) to protonate hydroxyl groups, followed by β-elimination . Purification involves fractional distillation under reduced pressure, with ice/water baths to condense volatile products . Yield calculations require stoichiometric ratios of starting material (e.g., cyclohexanol) to product (cyclohexene), adjusted for molar masses .
Q. Why is an ice/water mixture used during the collection of 1-iodo-6-methylcyclohexene?
- Answer: The ice bath minimizes vapor loss by cooling the collection flask, ensuring rapid condensation of cyclohexene (boiling point: ~83°C) and preventing evaporation of low-boiling-point byproducts . This step improves yield and purity by reducing volatile impurities .
Q. How is the percentage yield of 1-iodo-6-methylcyclohexene calculated experimentally?
- Answer: The percentage yield is derived from the ratio of experimental yield to theoretical yield. For example, if 1.80 g of cyclohexene is obtained from cyclohexanol (molar mass: 100.16 g/mol), the theoretical yield is calculated based on 1:1 stoichiometry. Actual yield is then divided by theoretical yield and multiplied by 100 .
Q. What safety precautions are critical when handling iodine in this synthesis?
- Answer: Iodine is added incrementally to control exothermic reactions and prevent thermal runaway. Proper PPE (gloves, goggles) and fume hoods are mandatory due to iodine’s corrosive and volatile nature .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions (e.g., polymerization) during synthesis?
- Answer: Controlled iodine addition reduces localized overheating, which can trigger side reactions like carbocation rearrangements or dimerization . Lower reaction temperatures (e.g., <100°C) and inert atmospheres (N₂/Ar) further suppress undesired pathways . Catalyst screening (e.g., H₃PO₄ vs. H₂SO₄) may also improve selectivity .
Q. What analytical techniques confirm the purity and structure of 1-iodo-6-methylcyclohexene?
- Answer:
- GC-MS: Identifies volatile impurities and quantifies product composition .
- NMR Spectroscopy: ¹H/¹³C NMR resolves structural features (e.g., iodine substitution pattern) and detects residual solvents .
- Thermodynamic Data: Heat capacity measurements (e.g., ~82.15 g/mol molar mass) validate purity via comparison with literature values .
Q. How do thermodynamic parameters (ΔH, ΔS) influence the equilibrium yield of 1-iodo-6-methylcyclohexene?
- Answer: Exothermic reactions favor lower temperatures (Le Chatelier’s principle), while higher pressures increase yields in gas-phase systems. For liquid-phase syntheses, solvent choice (e.g., polar aprotic solvents) can shift equilibrium by stabilizing transition states . Heat capacity data (C₆H₁₀: ~204 J/mol·K) aids in modeling energy requirements .
Q. How should researchers address discrepancies between theoretical and experimental yields?
- Answer: Systematic analysis includes:
- Side Reactions: GC-MS identifies byproducts like cyclohexane or dimers .
- Purification Losses: Assess distillation efficiency via mass balance (e.g., uncollected distillate) .
- Analytical Errors: Cross-validate yield calculations with multiple techniques (e.g., NMR integration vs. GC-MS) .
Methodological Considerations
- Synthesis Optimization: Incremental reagent addition and temperature control are critical for scalability .
- Characterization: Multimodal analytics (GC-MS, NMR, thermodynamic profiling) ensure reproducibility .
- Data Validation: Cross-referencing experimental results with published thermodynamic and spectroscopic databases reduces errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
